N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2,3-dimethoxybenzamide
Description
N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2,3-dimethoxybenzamide is a synthetic small molecule featuring a cyclopenta[b]thiophene core fused with a cyano group at position 3 and a 2,3-dimethoxybenzamide substituent at position 2. This compound belongs to a broader class of thiophene derivatives investigated for their antiproliferative activity, particularly against tyrosine kinase receptors in cancer cells . The 2,3-dimethoxybenzamide moiety is hypothesized to influence binding affinity and selectivity toward ATP-binding pockets of kinases, akin to tyrosine kinase inhibitors like gefitinib and dasatinib .
Properties
IUPAC Name |
N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2,3-dimethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3S/c1-21-13-7-3-6-11(15(13)22-2)16(20)19-17-12(9-18)10-5-4-8-14(10)23-17/h3,6-7H,4-5,8H2,1-2H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHPWVSMNZDWAFX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C(=O)NC2=C(C3=C(S2)CCC3)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2,3-dimethoxybenzamide typically involves multiple steps, starting from readily available precursors.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale procedures, focusing on improving yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2,3-dimethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce functional groups or modify existing ones.
Reduction: Reduction reactions can be employed to convert the cyano group to other functional groups such as amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce primary or secondary amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the parent compound.
Scientific Research Applications
N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2,3-dimethoxybenzamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2,3-dimethoxybenzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structural Analogs
Table 1: Key Structural Analogs and Their Antiproliferative Activity
*Molecular weight inferred from structurally similar compounds (e.g., 3,4-dimethoxy analog ).
Key Observations:
- Electron-Withdrawing vs. Electron-Donating Groups : Compounds with electron-withdrawing groups (e.g., sulfamoyl in Compound 24) exhibit stronger antiproliferative activity (IC₅₀ ~30 nM) compared to methoxy-substituted analogs, which are electron-donating. This aligns with tyrosine kinase inhibitors' preference for electron-deficient pharmacophores to enhance ATP-binding pocket interactions .
- Chlorine Substitution : The 2-chloro analog () demonstrates antibacterial activity via MurF protein binding, highlighting scaffold versatility across therapeutic targets .
Physicochemical Properties and Drug-Likeness
The number and position of methoxy groups significantly influence logP, solubility, and bioavailability:
Table 2: Physicochemical Properties of Selected Analogs
*Predicted based on 2-chloro analog () and methoxy group contributions.
Key Observations:
- The target compound’s logP (~2.8) suggests moderate lipophilicity, balancing membrane permeability and solubility.
Structural-Activity Relationship (SAR) Insights
- Critical Substituents: The cyano group at position 3 of the thiophene ring is essential for maintaining planar geometry, facilitating π-π stacking in kinase binding pockets .
- Benzamide Modifications : Sulfamoyl or triazine substituents (e.g., Compounds 24–25) enhance potency but may introduce hepatotoxicity risks, whereas methoxy groups offer metabolic stability .
- Docking Studies : Molecular docking of the 2-chloro analog () revealed strong binding to MurF protein (RMSD <2 Å), suggesting scaffold adaptability for antibacterial applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
